阿米卡星-d6

描述

依替米星 743 是一种四氢异喹啉生物碱,源自海洋被囊动物 Ecteinascidia turbinata。 它是一种极具前景的强效抗肿瘤药物,以其在亚皮摩尔到纳摩尔浓度下对多种肿瘤细胞系的活性而闻名 . 依替米星 743 在体内模型中表现出显著的抗肿瘤活性,目前正在进行临床试验以评估其治疗各种癌症的疗效 .

科学研究应用

依替米星 743 具有广泛的科学研究应用,特别是在化学、生物、医学和工业领域。 在化学领域,它因其独特的 DNA 结合特性及其形成共价加合物的能力而受到研究 . 在生物学和医学领域,依替米星 743 正在评估其抗肿瘤活性及其作为化疗药物的潜力 . 它在治疗各种癌症的临床试验中显示出令人鼓舞的结果,包括软组织肉瘤和胃肠道间质瘤 . 此外,依替米星 743 正在研究其调节肿瘤微环境的能力及其在联合治疗中的潜在应用 .

作用机制

生化分析

Biochemical Properties

Aztreonam-d6, like its parent compound Aztreonam, interacts with various enzymes and proteins. It has a high affinity for penicillin-binding protein 3 (PBP3), which plays a crucial role in bacterial cell wall synthesis . By binding to PBP3, Aztreonam-d6 inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Aztreonam-d6 exerts significant effects on various types of cells, particularly Gram-negative bacteria. It has been found to be effective against bacteria expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . This suggests that Aztreonam-d6 can influence cell function by disrupting cell wall synthesis, thereby inhibiting bacterial growth .

Molecular Mechanism

The molecular mechanism of action of Aztreonam-d6 involves binding to PBP3, thereby inhibiting bacterial cell wall synthesis . This binding interaction disrupts the normal function of the enzyme, leading to a halt in the production of the bacterial cell wall and ultimately causing bacterial cell death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Aztreonam-d6 are limited, research on Aztreonam suggests that the combination of Aztreonam with avibactam shows promising effectiveness against most carbapenemase-producing Gram-negatives . This indicates that Aztreonam-d6 may also exhibit similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

Specific studies on the dosage effects of Aztreonam-d6 in animal models are currently lacking. Research on Aztreonam has shown that bolus dosing with higher Aztreonam concentrations resulted in increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .

Metabolic Pathways

Aztreonam-d6 is likely to be involved in similar metabolic pathways as Aztreonam. The combination of Aztreonam and avibactam has been found to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .

Transport and Distribution

Aztreonam, and by extension Aztreonam-d6, is practically completely absorbed after intramuscular injection . After intravenous injection, plasma concentrations follow a 2-compartment open model, with a volume of distribution at steady-state (Vd ss) after intravenous or intramuscular injection of about 0.16 L/kg (0.42 L/kg for the free drug) .

Subcellular Localization

Given its mechanism of action, it is likely that Aztreonam-d6 localizes to the site of bacterial cell wall synthesis where it interacts with PBP3 .

准备方法

合成路线和反应条件: 依替米星 743 的全合成涉及从五个大小几乎相等的结构单元的收敛方法。 合成从 L-3-羟基-4-甲氧基-5-甲基苯丙氨醇开始,经过 23 步反应,总收率为 3% . 关键步骤包括通过高度非对映选择性 Pictet-Spengler 缩合构建 D-E 段,非对映选择性 N-烷基化,以及一锅法脱保护/环化,得到 1,4-桥连的 10 元环 .

工业生产方法: 依替米星 743 的工业生产方法涉及通过保护基转换、酯化和分子内环化反应制备中间体。 这些方法设计为温和、简单且具有成本效益,使其适合大规模生产 .

化学反应分析

相似化合物的比较

属性

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-XFXAWXATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

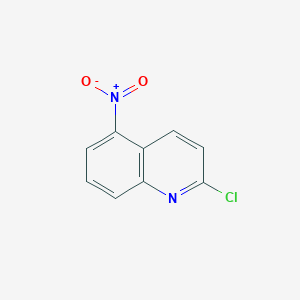

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)